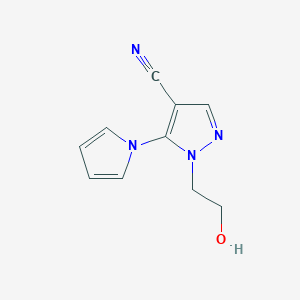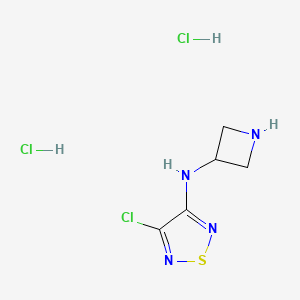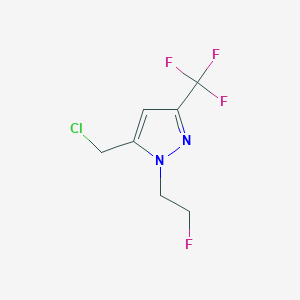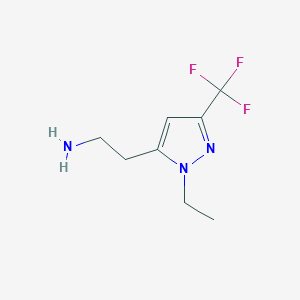
6-(2-环戊基乙基)嘧啶-2,4(1H,3H)-二酮
描述
6-(2-cyclopentylethyl)pyrimidine-2,4(1H,3H)-dione, or 6-CEPD, is a pyrimidine derivative that has been studied extensively for its potential as a bioactive compound. 6-CEPD is a synthetic molecule that is composed of a cyclopentyl group attached to a pyrimidine ring. This molecule has been found to have various biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. In addition, 6-CEPD has been used in laboratory experiments to study the effects of various drugs on cell cultures. We will also discuss potential future directions for research on 6-CEPD.
科学研究应用
化学合成中的嘧啶衍生物
嘧啶衍生物因其反应性和合成各种杂环化合物的潜力而被广泛探索。例如,嘧啶与 1,3-二酮反应的研究导致形成新型嘧啶并[4',5':3,4]吡咯并[1,2-b]哒嗪衍生物,突出了它们在构建复杂分子结构中的用途 (E. B. Tsupak 等人,2003)。类似地,通过烯胺尿嘧啶的转化轻松构建取代的嘧啶并[4,5-d]嘧啶酮,突出了嘧啶核心在有机合成中的多功能性 (W. Hamama 等人,2012)。
光物理性质和应用
嘧啶-邻苯二甲酰亚胺衍生物的设计和合成展示了嘧啶衍生物的光物理性质,在 pH 传感和作为光电器件中的活性组件方面具有应用 (Han Yan 等人,2017)。这些化合物显示出固态荧光发射和溶剂变色性,可以通过分子设计针对特定应用进行调整。
在药物发现中的潜力
嘧啶衍生物因其在药物发现中的潜力而受到研究,特别是作为抗菌、光致发光和分子对接应用的候选者。对双尿嘧啶衍生物的实验和计算研究强调了它们在光学、非线性光学和药物发现应用中的效率,突出了嘧啶基化合物在药物研究中的广泛潜力 (B. Mohan 等人,2020)。
属性
IUPAC Name |
6-(2-cyclopentylethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c14-10-7-9(12-11(15)13-10)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDSRCYURNFACC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine](/img/structure/B1492015.png)
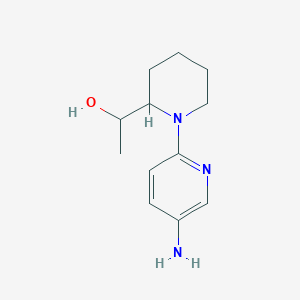

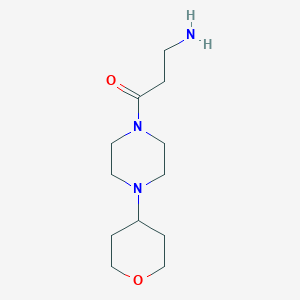
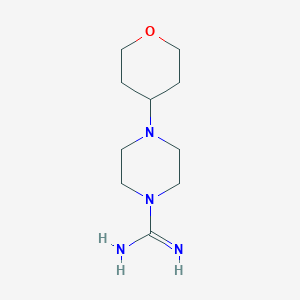
![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)


